5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene
Overview
Description
5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene is a synthetic aromatic organic compound. It has a molecular weight of 276.46 . It is typically stored in a dark place, under an inert atmosphere, and at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C19H32O/c1-10-13(2)14-11-15(18(3,4)5)17(20-9)16(12-14)19(6,7)8/h11-13H,10H2,1-9H3
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or semi-solid or solid or lump .Scientific Research Applications
Chemical Transformations
The tert-butyl group in this compound can elicit a unique reactivity pattern . This simple hydrocarbon moiety can be used in various chemical transformations .
Biosynthetic Pathways
The tert-butyl group’s relevance in nature is significant . It plays a crucial role in biosynthetic pathways, contributing to the synthesis of complex biological molecules .
Biodegradation Pathways
In addition to its role in biosynthesis, the tert-butyl group is also implicated in biodegradation pathways . This means it can contribute to the breakdown of organic substances in the environment .
Biocatalytic Processes
The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways suggest its potential application in biocatalytic processes .
Polymer Science
Introducing tert-butyl branches in the main chain of polymers can enhance the free volume of the molecular chain and reduce the interaction between molecular chains . This results in a low dielectric constant, which is desirable in many applications .
Organic Synthesis
This compound can be used in the preparation of 1,4-benzodioxines via hetero Diels Alder reaction with acyclic dienes . This showcases its utility in organic synthesis .
Safety and Hazards
The compound is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .
properties
IUPAC Name |
5-butan-2-yl-1,3-ditert-butyl-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-10-13(2)14-11-15(18(3,4)5)17(20-9)16(12-14)19(6,7)8/h11-13H,10H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMLXCCQIYYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sec-butyl-1,3-di-tert-butyl-2-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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